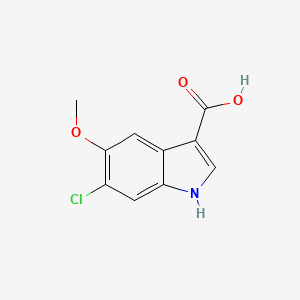

6-chloro-5-methoxy-1H-indole-3-carboxylic acid

Description

6-Chloro-5-methoxy-1H-indole-3-carboxylic acid (molecular formula: C₁₁H₁₀ClNO₃, molecular weight: 239.66 g/mol) is a halogenated indole derivative featuring a chlorine atom at position 6, a methoxy group at position 5, and a carboxylic acid moiety at position 3 of the indole core . This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules.

Properties

IUPAC Name |

6-chloro-5-methoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-15-9-2-5-6(10(13)14)4-12-8(5)3-7(9)11/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLNURBTNLNINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368874-78-5 | |

| Record name | 6-chloro-5-methoxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies

The synthesis of 6-chloro-5-methoxy-1H-indole-3-carboxylic acid typically involves multi-step organic transformations starting from suitably substituted indole precursors or through functionalization of the indole ring. Two main synthetic approaches are commonly reported:

- Functionalization of Preformed Indole Rings: Starting from 6-chloro-5-methoxyindole derivatives, the carboxylic acid group is introduced at the 3-position via oxidation or carboxylation reactions.

- Fischer Indole Synthesis: A classical method involving the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions to form the indole core, followed by selective substitution at the 5- and 6-positions and carboxylation at the 3-position.

Specific Reported Synthetic Routes

Detailed Research Findings and Reaction Analysis

Hydrolysis of Methyl Esters

A commonly used method to obtain the carboxylic acid involves hydrolysis of the methyl ester precursor. For example, 6-chloro-1H-indole-5-carboxylic acid methyl ester is treated with sodium hydroxide in a methanol-water mixture at 50 °C for 4 hours. The reaction mixture is then acidified to precipitate the acid, which is extracted and purified. This method provides a straightforward and high-yielding route to the acid functionality.

Suzuki Coupling for Aromatic Substitution

Suzuki coupling reactions are employed to introduce various aryl groups at the 5-position of the indole ring. This palladium-catalyzed cross-coupling between boronic acids and halogenated indoles (e.g., 5-bromo-6-chloro-indole) is performed under aqueous-organic conditions with potassium carbonate as base. The reaction temperature ranges from 105 °C to 130 °C, and the order of coupling and carboxylation steps can be varied without affecting the overall yield.

Vilsmeier-Haack Formylation and Oxidation

The 3-position carboxylic acid group is often introduced via formylation using the Vilsmeier-Haack reagent (POCl3 and DMF), generating an aldehyde intermediate. Subsequent oxidation with sodium chlorite converts the aldehyde to the carboxylic acid. This two-step sequence allows precise functionalization at the 3-position.

Fischer Indole Synthesis

For derivatives closely related to this compound, Fischer indole synthesis is a key method. It involves the acid-catalyzed reaction of phenylhydrazine derivatives with ketones or aldehydes to form the indole ring. Subsequent substitution and oxidation steps afford the desired carboxylic acid. Industrially, this method is optimized with catalysts and continuous flow reactors to improve yield and purity.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis of methyl ester | 6-chloro-1H-indole-5-carboxylic acid methyl ester | NaOH, MeOH/H2O, 50 °C, 4 h | Simple, high yield | Requires ester precursor |

| Suzuki Coupling | 5-bromo-6-chloro-indole + boronic acid | PdCl2(dppf), K2CO3, aqueous-organic solvent, 105-130 °C | Versatile substitution, good regioselectivity | Requires palladium catalyst, sensitive to conditions |

| Vilsmeier-Haack formylation + oxidation | 5-bromo-6-chloro-indole derivatives | POCl3/DMF, then NaClO2 | Precise 3-position functionalization | Multi-step, requires careful control |

| Fischer Indole Synthesis | Phenylhydrazine + ketone/aldehyde | Acid catalyst, optimized conditions | Builds indole core efficiently | Multi-step, sensitive to substituents |

Notes on Industrial and Research Applications

- Industrial synthesis often combines these methods, optimizing reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and purity.

- Advanced purification techniques like silica gel chromatography, recrystallization, and use of scavenger resins improve product quality.

- The choice of synthetic route depends on the availability of starting materials, desired substitution pattern, and scale of production.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Antiviral Properties

One of the most promising applications of 6-chloro-5-methoxy-1H-indole-3-carboxylic acid is in the development of antiviral agents. Preliminary studies indicate that this compound exhibits significant antiviral activity, making it a candidate for further exploration in treating viral infections, including influenza and other viral diseases .

Anti-Cancer Activity

The compound also shows potential as an anti-cancer agent. Research suggests that derivatives of indole, including this compound, may influence various biochemical pathways associated with cancer cell proliferation. Its unique structure allows for interactions with proteins involved in these pathways, potentially leading to therapeutic applications in oncology .

Anti-Inflammatory Effects

In addition to its antiviral and anti-cancer properties, this compound may exhibit anti-inflammatory effects. This activity is particularly relevant in the context of diseases characterized by chronic inflammation, where such compounds could provide therapeutic benefits.

Biochemical Research

Binding Affinity Studies

Research involving this compound often focuses on its binding affinity with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions. Understanding these binding characteristics is crucial for elucidating the compound's mechanism of action and guiding drug development efforts .

Synthesis and Modification

The synthesis of this compound involves several steps requiring careful control of reaction conditions to ensure high yields and purity. Its versatility allows for further synthetic modifications, which can enhance its biological activity or alter its pharmacokinetic properties. This adaptability makes it a valuable scaffold for designing new therapeutic agents .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloroindole-3-carboxylic acid | Chlorine at position five | Known for antibacterial properties |

| 5-Methoxyindole-3-carboxylic acid | Methoxy at position five | Exhibits neuroprotective effects |

| 6-Bromoindole-3-carboxylic acid | Bromine instead of chlorine | Potential anti-cancer activity |

| 5-Bromo-6-methoxyindole-3-carboxylic acid | Bromine at position five | Enhanced solubility in organic solvents |

The unique combination of halogen substitution and methoxy functionalization in this compound contributes to distinct biological activities compared to its analogs, influencing its pharmacological profile and potential applications in drug development .

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors involved in inflammatory or viral pathways, thereby inhibiting their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 6-chloro-5-methoxy-1H-indole-3-carboxylic acid with similar indole derivatives:

Key Observations :

- Substituent Position : The position of chlorine and methoxy groups significantly impacts physicochemical properties. For example, 7-methoxy-1H-indole-3-carboxylic acid has a lower molecular weight and higher melting point than the target compound .

- Functional Groups : Carboxylic acid derivatives (e.g., at position 3 vs. 5) exhibit higher polarity compared to ester or methyl-substituted analogs, influencing solubility and bioavailability .

- Electronic Effects : Methoxy groups (electron-donating) at position 5 may enhance the acidity of the carboxylic acid group compared to methyl substituents (electron-neutral) .

Biological Activity

Overview

6-Chloro-5-methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of oncology, anti-inflammatory therapies, and antimicrobial treatments.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing numerous cellular processes.

- Enzyme Interaction : This compound interacts with enzymes such as adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolic regulation .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anticancer Properties : It has shown promise in inhibiting the growth of various cancer cell lines, including those associated with colon cancer. The compound's mechanism involves inducing apoptosis and generating reactive oxygen species (ROS) within cancer cells .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of HCT116 colon cancer cells, showing an effective concentration (EC50) in the low micromolar range. The compound induced apoptosis through caspase activation and ROS production .

- Biochemical Pathways : Research indicates that this compound influences various biochemical pathways by modulating gene expression related to energy metabolism and inflammatory responses. Its interaction with AMPK has been highlighted as a key mechanism by which it exerts its biological effects .

- Antimicrobial Studies : In vitro assays revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating infections caused by these pathogens.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxy-1H-indole-3-carboxylic acid | Lacks chloro substituent | Reduced anticancer activity |

| 6-Chloro-1H-indole-3-carboxylic acid | Lacks methoxy group | Different solubility and receptor binding |

| 5-Chloro-1H-indole-3-carboxylic acid | Chloro group at a different position | Altered chemical properties |

The unique substitution pattern of this compound contributes to its distinct biological activities compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for 6-chloro-5-methoxy-1H-indole-3-carboxylic acid, and how is regioselectivity achieved?

A regioselective synthesis involves trifluoroacetylated indole intermediates to direct bromination at the C6 position. Hydrolysis of the trifluoroacetyl group yields the carboxylic acid moiety. This method avoids competing substitution at other positions, confirmed by <sup>1</sup>H NMR analysis . Key steps include:

- Bromination of trifluoroacetyl-protected indole derivatives.

- Selective hydrolysis under controlled conditions.

- Functionalization via ultrasonic irradiation for amide derivatives.

Q. What analytical techniques are used to characterize this compound and its derivatives?

- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity (e.g., bond angles and torsion angles) .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substitution patterns and purity .

- HPLC/MS : Monitors reaction progress and quantifies metabolites like acyl glucuronides .

Q. What physicochemical properties are critical for experimental design with this compound?

While specific data for this compound is limited, analogs suggest:

- Solubility : Enhanced by polar substituents (e.g., carboxylic acid group).

- Stability : Stable under recommended storage conditions but sensitive to strong acids/bases .

- LogP : Estimated ~2.17 (similar to 6-methylindole-3-carboxylic acid), influencing membrane permeability .

Advanced Research Questions

Q. How do regioselectivity challenges in bromination impact the synthesis of indole derivatives?

Competing bromination at C4 or C7 positions can occur without directing groups. The trifluoroacetyl group sterically and electronically favors C6 substitution, achieving >90% regioselectivity. Competing pathways are minimized by optimizing reaction temperature and stoichiometry .

Q. What metabolic pathways are involved in the clearance of derivatives like PF-06409577, and how is UGT1A1 selectivity determined?

PF-06409577 (a derivative) undergoes glucuronidation by UGT1A1 to form an acyl glucuronide metabolite (M1). Key findings:

- Kinetic parameters : In recombinant UGT1A1, KM = 131–212 μM, Vmax = 107–3834 pmol/min/mg .

- Tissue-specific activity : Intestinal UGT1A8/1A10 contribute minimally, unlike hepatic UGT1A1.

- Probe utility : PF-06409577 is a selective substrate for UGT1A1 phenotyping, avoiding cross-reactivity with β-estradiol .

Q. How does this compound serve as a scaffold for bioactive molecules like Herdmanine D?

The core structure enables:

Q. What are the stability considerations for acyl glucuronide metabolites of indole-carboxylic acid derivatives?

Acyl glucuronides (e.g., M1 from PF-06409577) are prone to hydrolysis and isomerization. Stability assays in human liver microsomes show:

- pH dependence : Degradation accelerates at pH >7.

- Albumin effects : 2% bovine serum albumin stabilizes M1 during in vitro studies .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) affect biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.